molecular formula C7H14OS B2669349 1-(Tert-butylsulfanyl)propan-2-one CAS No. 85591-55-5

1-(Tert-butylsulfanyl)propan-2-one

Cat. No. B2669349
CAS RN: 85591-55-5
M. Wt: 146.25
InChI Key: YGCXECLDZCQMNI-UHFFFAOYSA-N
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Description

“1-(Tert-butylsulfanyl)propan-2-one” is a chemical compound with the formula C7H14OS . It’s used in various research and industrial applications .


Molecular Structure Analysis

The molecular structure of “1-(Tert-butylsulfanyl)propan-2-one” consists of carbon ©, hydrogen (H), oxygen (O), and sulfur (S) atoms . The exact structure is not provided in the search results.

Scientific Research Applications

Asymmetric Synthesis and Catalysis

1-(Tert-butylsulfanyl)propan-2-one and its derivatives play a significant role in asymmetric synthesis, especially in the creation of protected 1,2-amino alcohols. These compounds serve as precursors for high yields and diastereoselectivities in the synthesis of protected 1,2-amino alcohols, demonstrating their utility in generating complex chiral molecules. Notably, tert-Butanesulfinyl aldimines and ketimines, which share structural motifs with 1-(Tert-butylsulfanyl)propan-2-one, are utilized for their reactivity with organometallic reagents, facilitating the addition to N-sulfinyl aldimines and ketimines with high selectivity. This process is instrumental in the asymmetric synthesis of amines, showcasing the tert-butylsulfanyl group's utility as a powerful chiral directing group in organic synthesis (Tang, Volkman, & Ellman, 2001).

Fluorination and Chemical Transformations

The compound 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, related to 1-(Tert-butylsulfanyl)propan-2-one, is highlighted for its high thermal stability and resistance to aqueous hydrolysis, marking it as a superior deoxofluorinating agent. This agent facilitates diverse fluorination capabilities, including the conversion of various functional groups to fluorinated counterparts with high yield and selectivity. Its application in deoxofluoro-arylsulfinylation demonstrates the versatility and efficiency of sulfur-containing compounds in facilitating fluorine incorporation into organic molecules, which is of significant interest in drug discovery and material science (Umemoto, Singh, Xu, & Saito, 2010).

Advanced Intermediates for Synthesis

N-tert-Butanesulfinyl imines, closely related to 1-(Tert-butylsulfanyl)propan-2-one, are exceedingly versatile intermediates for the asymmetric synthesis of amines. These intermediates are prepared from enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, highlighting the tert-butylsulfanyl group's role in activating imines for nucleophilic addition. This methodology allows for the synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, further illustrating the critical role of tert-butylsulfanyl derivatives in organic synthesis (Ellman, Owens, & Tang, 2002).

properties

IUPAC Name

1-tert-butylsulfanylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OS/c1-6(8)5-9-7(2,3)4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCXECLDZCQMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butylsulfanyl)propan-2-one

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